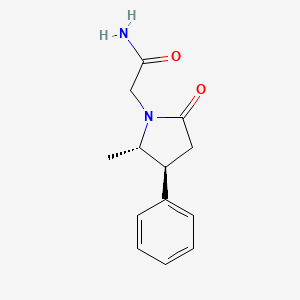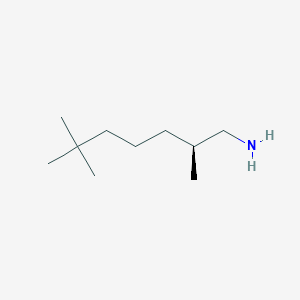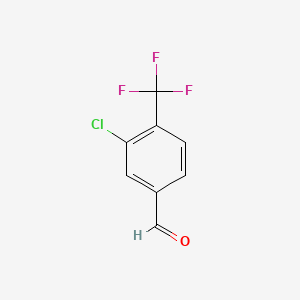
3-Chloro-4-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)benzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a benzaldehyde derivative and appears as a clear colorless liquid .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethyl)benzaldehyde is C8H4ClF3O . It has an average mass of 208.565 Da and a monoisotopic mass of 207.990280 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-(trifluoromethyl)benzaldehyde are not detailed in the available resources, it is known to be an important intermediate in organic synthesis .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)benzaldehyde has a boiling point of 218 °C and a density of 1.45 g/mL at 25 °C . Its refractive index is 1.504 (lit.) .Applications De Recherche Scientifique
Asymmetric Synthesis and Chiral Ligands
Chiral variants of 3-Chloro-4-(trifluoromethyl)benzaldehyde play a crucial role in asymmetric synthesis. They serve as precursors for chiral ligands used in asymmetric catalysis. These ligands enable the selective formation of enantiomerically pure products, essential in pharmaceutical and fine chemical synthesis.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
For instance, it has been used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine .
Biochemical Pathways
It is known to be involved in various organic synthesis processes .
Pharmacokinetics
Its molecular weight is 20857, which may influence its absorption and distribution .
Result of Action
Its use as an intermediate in various chemical reactions suggests that it may have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, it is recommended to keep it away from open flames, hot surfaces, and sources of ignition, and to take precautionary measures against static discharge . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSBZTCYCRVHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)benzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

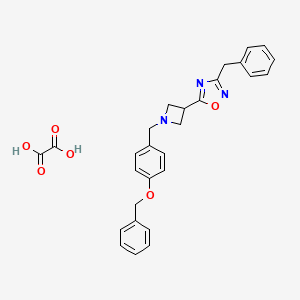
![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
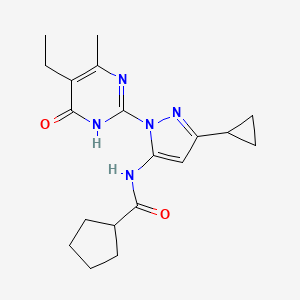
![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
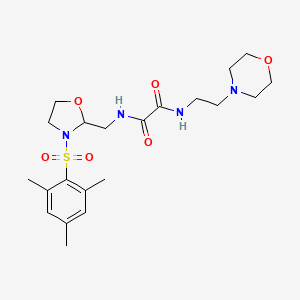

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)

